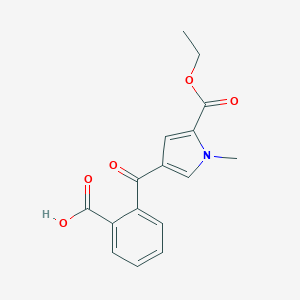

2-(5-(Ethoxycarbonyl)-1-methyl-1H-pyrrole-3-carbonyl)benzoic acid

Descripción general

Descripción

2-(5-(Ethoxycarbonyl)-1-methyl-1H-pyrrole-3-carbonyl)benzoic acid is a complex organic compound with potential applications in various fields of chemistry and materials science. Its structure and properties make it an interesting subject for study.

Synthesis Analysis

Synthesis of such compounds often involves complex reactions and precise conditions. For instance, the synthesis of related compounds has been reported through reactions involving specific reagents and catalysts, leading to various intermediate and final products (Chitrapriya et al., 2011).

Molecular Structure Analysis

The molecular structure of similar compounds has been determined using techniques like X-ray diffraction, which provides detailed insights into the spatial arrangement of atoms and the overall geometry of the molecule (Silva et al., 2006).

Chemical Reactions and Properties

Chemical reactions involving such compounds can lead to a variety of products, depending on the reactants and conditions used. Studies have explored the rearrangement of related compounds under specific conditions, yielding different products with high yields (Станкявичyс et al., 2013).

Physical Properties Analysis

The physical properties of these compounds, such as melting points, solubility, and crystalline structure, are crucial for their application in various fields. Research into similar compounds has provided insights into their crystal structures and physical characteristics (Venkatesan et al., 2016).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with other compounds, are significant for understanding the compound's potential applications. Studies have shown how related compounds behave under different chemical conditions and their potential for forming complexes with other elements (Núñez Magro et al., 2010).

Aplicaciones Científicas De Investigación

Chemical Synthesis and Rearrangement

- A study by Stankyavichus et al. (1999) demonstrated the use of a similar compound, 3-ethoxycarbonyl-2-methyl-4,5-dioxonaphtho[1,2-b]furan, in chemical synthesis. They achieved high yields of pyrrole-4-carboxylic acids through a second-order Beckmann rearrangement, highlighting the compound's utility in complex chemical reactions (Stankyavichus, Stankyavichene, & Terent’ev, 1999).

Alkylation Reactions

- Treibs and Friess (1970) explored the alkylation of a pyrrole derivative, 2-Methyl-3-ethoxycarbonyl-pyrrole, using a Friedel-Crafts reaction. This research is significant for understanding the chemical behavior and potential applications of similar pyrrole compounds in organic synthesis (Treibs & Friess, 1970).

Novel Synthesis Methods

- Abe et al. (1990) described the synthesis of 2-(2-Aminoanilino)cyclohepta[b]pyrroles, which included steps involving compounds similar to 2-(5-(Ethoxycarbonyl)-1-methyl-1H-pyrrole-3-carbonyl)benzoic acid. Their work contributes to the broader understanding of novel synthesis methods in heterocyclic chemistry (Abe, Ishikawa, Hayashi, & Miura, 1990).

Pharmaceutical Research

- In the field of pharmaceuticals, Bijev et al. (2003) synthesized new 1H-1-pyrrolylcarboxamides, which are structurally related to this compound. These compounds were studied for their potential pharmacological activity, indicating the relevance of pyrrole derivatives in drug development (Bijev, Prodanova, & Nankov, 2003).

Mecanismo De Acción

Target of Action

Benzoic acid derivatives are known to interact with various biological targets, including enzymes and receptors, influencing their function .

Mode of Action

Benzoic acid derivatives are known to interact with their targets through various mechanisms, such as competitive inhibition or allosteric modulation . The presence of the ethoxycarbonyl and pyrrole groups in the molecule may influence its binding affinity and selectivity towards its targets.

Biochemical Pathways

The compound likely affects multiple biochemical pathways due to its potential interaction with various targets. Benzoic acid derivatives are known to be involved in several biochemical pathways, including those related to antimicrobial and antitumor activities . .

Pharmacokinetics

Benzoic acid derivatives are generally well-absorbed and undergo extensive metabolism, primarily in the liver . The presence of the ethoxycarbonyl group may influence the compound’s absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

Benzoic acid derivatives are known to exert various biological effects, including antimicrobial, antitumor, and anti-inflammatory activities . The specific effects of this compound would depend on its targets and the biochemical pathways it influences.

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors, including pH, temperature, and the presence of other molecules. For instance, the stability of benzoic acid derivatives can be affected by pH, with higher stability observed in acidic environments . Additionally, the compound’s interaction with its targets and its subsequent biological effects can be influenced by the cellular environment, including the presence of other interacting molecules and the cellular redox state.

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

2-(5-ethoxycarbonyl-1-methylpyrrole-3-carbonyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO5/c1-3-22-16(21)13-8-10(9-17(13)2)14(18)11-6-4-5-7-12(11)15(19)20/h4-9H,3H2,1-2H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSBVSILGKAWZDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=CN1C)C(=O)C2=CC=CC=C2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90377450 | |

| Record name | 2-[5-(Ethoxycarbonyl)-1-methyl-1H-pyrrole-3-carbonyl]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90377450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

120562-90-5 | |

| Record name | 2-[5-(Ethoxycarbonyl)-1-methyl-1H-pyrrole-3-carbonyl]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90377450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-{[5-(Ethoxycarbonyl)-1-methyl-1H-pyrrol-3-yl]carbonyl}benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(Carboxymethyl)thio]-7-chloro-4H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B40392.png)

![(Imidazo[2,1-b]benzothiazol-2-yl)methanol](/img/structure/B40395.png)

![4,5-Dihydro-7-[3-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B40397.png)

![2-{[(4-Methoxyphenyl)sulfonyl]amino}-2-phenylacetic acid](/img/structure/B40399.png)